N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethoxyaniline, 4-methoxybenzyl chloride, and thieno[3,2-d]pyrimidine derivatives. The reactions could involve:
Nucleophilic substitution: To introduce the methoxyphenyl group.
Cyclization: To form the thienopyrimidine core.
Acylation: To attach the acetamide group.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: To enhance reaction rates.
Solvents: To dissolve reactants and control reaction environment.
Temperature and Pressure Control: To ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To reduce the oxo group to a hydroxyl group.
Substitution: To replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a potential therapeutic agent for diseases such as cancer or infections.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Known for their diverse biological activities.
Methoxyphenyl compounds: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly its antimicrobial properties, through a detailed review of relevant literature.
Chemical Structure and Properties
The compound features a thienopyrimidine core structure, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl rings enhances the lipophilicity and may contribute to the compound's biological efficacy.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds with similar structural motifs. For instance, thienopyrimidine derivatives have demonstrated significant antibacterial activity against various strains of bacteria.
Key Findings from Research Studies
-
Antibacterial Activity :
- A study reported that thienopyrimidine derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, indicating that modifications at specific positions significantly influenced their antibacterial potency .
- Mechanism of Action :
- Toxicity Assessment :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following table summarizes key structural features associated with enhanced antimicrobial activity:
Structural Feature | Impact on Activity |
---|---|
Methoxy Groups | Increase lipophilicity and bioavailability |
Thienopyrimidine Core | Essential for antimicrobial activity |
Sulfur Atom | May enhance binding to bacterial targets |
Case Studies
- Case Study 1 : A derivative similar to this compound was evaluated in vitro against M. tuberculosis, showing promising results that warrant further investigation into its potential as an antitubercular agent .
- Case Study 2 : Another study focused on a series of thienopyrimidine derivatives demonstrated their efficacy against resistant strains of bacteria, highlighting the importance of structural modifications in developing new antimicrobial agents .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-30-17-6-4-15(5-7-17)13-27-23(29)22-20(8-9-33-22)26-24(27)34-14-21(28)25-16-10-18(31-2)12-19(11-16)32-3/h4-12H,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRARRNKLXDREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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